2',3'-Dideoxyuridine

Antiviral HIV Nucleoside Analog

2',3'-Dideoxyuridine (ddU) is a chain-terminating nucleoside analog uniquely differentiated by its metabolic bottleneck—it is an exceptionally poor substrate for cellular nucleoside kinases (Km >1000 µM), rendering it virtually inactive in cell culture (MIC50 >500 µM). This makes ddU the gold-standard negative control for antiviral efficacy assays and an essential scaffold for benchmarking prodrug delivery strategies (e.g., cycloSal, phosphoramidate). Procure high-purity ddU to ensure reproducible results in kinase specificity studies, DNA polymerase fidelity research, and HIV reverse transcriptase inhibition assays, where its active metabolite ddUTP (Ki = 0.05 µM) is a potent and selective tool compound.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 5983-09-5
Cat. No. B1630288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyuridine
CAS5983-09-5
Synonyms2',3'-dideoxyuridine
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1
InChIKeyBTOTXLJHDSNXMW-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dideoxyuridine (ddU) for Antiviral and Cancer Research | CAS 5983-09-5


2',3'-Dideoxyuridine (ddU, CAS 5983-09-5) is a synthetic pyrimidine nucleoside analog structurally modified by the removal of hydroxyl groups at the 2' and 3' positions of its ribose sugar . This modification renders it a chain terminator during DNA synthesis, as it lacks the 3'-hydroxyl necessary for phosphodiester bond formation . Classified within the broader family of 2',3'-dideoxynucleosides, ddU's primary research utility lies in its triphosphorylated metabolite, ddUTP, which is a potent and selective inhibitor of viral reverse transcriptases [1]. While the parent nucleoside exhibits negligible anti-HIV activity in cell culture, its active metabolite serves as a critical tool for investigating viral replication mechanisms, DNA polymerase fidelity, and the development of nucleotide prodrug strategies [2].

Why 2',3'-Dideoxyuridine (ddU) Cannot Be Substituted with Other 2',3'-Dideoxynucleosides in Research


Direct substitution of 2',3'-Dideoxyuridine (ddU) with other 2',3'-dideoxynucleosides (e.g., ddC, ddA, ddT) is not scientifically valid due to a profound and unique metabolic bottleneck: ddU is an exceptionally poor substrate for cellular nucleoside kinases and fails to undergo efficient intracellular phosphorylation to its active 5'-triphosphate form (ddUTP) [1]. Consequently, while analogs like ddC and d4T exhibit robust anti-HIV activity in cell culture, ddU is virtually inactive [2]. This inherent lack of anabolism is a critical differentiating factor that dictates its utility as a tool compound for studying kinase specificity and prodrug delivery, rather than as a direct antiviral. The following quantitative evidence details these precise, measurable differences.

Quantitative Evidence Differentiating 2',3'-Dideoxyuridine (ddU) from Closest Analogs


Comparison of Anti-HIV Activity: ddU vs. ddC, ddT, and d4T in Cell Culture

In direct head-to-head comparison against HIV-1 in ATH8 cells, 2',3'-dideoxyuridine (ddU) exhibits negligible anti-retroviral activity at concentrations up to 500 µM, whereas the closely related analogs 2',3'-dideoxycytidine (ddCyd/ddC) and 2',3'-didehydro-2',3'-dideoxythymidine (d4T) are potent inhibitors with MIC50 values of 0.30 µM and 3.4 µM, respectively [1]. This fundamental difference in cellular efficacy, despite the structural similarity of the nucleosides, is a defining characteristic for research applications [2].

Antiviral HIV Nucleoside Analog Cell Culture

Inhibitory Potency of Active Metabolite (ddUTP) on HIV Reverse Transcriptase vs. Other Polymerases

The 5'-triphosphate metabolite of ddU, ddUTP, is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT) with a Ki of 0.05 µM [1]. This potency is comparable to other clinically relevant nucleoside triphosphate analogs (e.g., AZTTP Ki ≈ 0.016 µM, d4TTP Ki ≈ 0.0007 µM) [2]. Critically, ddUTP exhibits high selectivity, showing no inhibition of mammalian DNA polymerase alpha, bacterial DNA polymerase I, or Moloney murine leukemia virus RT under identical assay conditions [1].

Reverse Transcriptase HIV Enzyme Inhibition Selectivity

Substrate Affinity of ddU for Nucleoside Kinases vs. Other Dideoxynucleosides

A primary reason for ddU's cellular inactivity is its extremely poor substrate affinity for key activating enzymes. In comparative kinetic studies with recombinant thymidine kinase, ddU exhibited a Km >1000 µM, whereas the natural substrate thymidine (dT) had a Km of 1.5 µM and the active anti-HIV drug AZT had a Km of 0.65 µM [1]. This indicates a >1000-fold lower affinity, effectively blocking its conversion to the active triphosphate in cells [2].

Nucleoside Kinase Phosphorylation Metabolism Enzyme Kinetics

Efficacy of a Masked Nucleotide Prodrug (piv2-ddUMP) in Bypassing the Phosphorylation Block

A membrane-permeable prodrug of ddU monophosphate, bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP), was designed to bypass the nucleoside kinase bottleneck. In MT-4 cells, piv2-ddUMP inhibited HIV-1 cytopathic effects with an ED50 of 4.75 µM, whereas the parent nucleoside ddU and its non-masked monophosphate (ddUMP) were completely inactive [1]. This demonstrates a successful, albeit partial, rescue of antiviral activity.

Prodrug Nucleotide Delivery HIV Antiviral

Failure of Diphosphate Prodrugs Due to Nucleoside Diphosphate Kinase (NDPK) Bottleneck

Alternative prodrug strategies (cycloSal and DiPPro) designed to release ddU diphosphate (ddUDP) intracellularly failed to produce significant anti-HIV activity [1]. The reason was identified as a second metabolic block: nucleoside diphosphate kinase (NDPK) shows virtually no conversion of ddUDP to the active triphosphate ddUTP [2]. This contrasts with the efficient conversion of natural diphosphates and explains why even advanced prodrug approaches may fail without addressing this specific step.

Prodrug Nucleotide Kinase Metabolism Drug Design

Unique Sugar Ring Conformation (C3'-endo) and Its Impact on Enzyme Recognition

Nuclear magnetic resonance (NMR) studies reveal that 2',3'-dideoxyuridine adopts a predominantly C3'-endo sugar ring conformation in solution [1]. This contrasts with the C2'-endo conformation preferred by the natural substrate 2'-deoxyuridine and many active antiviral nucleosides (e.g., ddT, AZT) [2]. This conformational difference is a key determinant of its poor recognition by kinases and polymerases, contributing to its unique metabolic fate [3].

Nucleoside Conformation Structure-Activity Relationship Polymerase Molecular Modeling

Validated Research Applications for 2',3'-Dideoxyuridine (ddU) Based on Quantitative Evidence


Negative Control for Antiviral Activity Assays in 2',3'-Dideoxynucleoside Studies

Due to its demonstrated lack of anti-HIV activity in cell culture (MIC50 >500 µM) [1], ddU serves as an ideal negative control in experiments evaluating the antiviral efficacy of other 2',3'-dideoxynucleoside analogs (e.g., ddC, d4T, AZT). Its inclusion allows researchers to differentiate true antiviral effects from non-specific cytotoxicity or assay artifacts.

Scaffold for Developing and Validating Nucleotide Prodrug Delivery Technologies

The quantitative evidence of ddU's metabolic blocks—poor substrate for nucleoside kinases (Km >1000 µM) [2] and inefficient conversion by NDPK [3]—makes it a gold standard scaffold for testing novel prodrug strategies. Researchers can use ddU to benchmark whether a new prodrug approach (e.g., cycloSal, DiPPro, phosphoramidate) successfully bypasses one or both of these specific metabolic hurdles, using the established ED50 of 4.75 µM for piv2-ddUMP as a reference point [4].

Investigating Substrate Specificity and Conformational Requirements of Nucleoside Kinases and Polymerases

The combination of ddU's extremely high Km for thymidine kinase [2] and its unique C3'-endo sugar pucker conformation [5] provides a powerful tool for structure-function studies. Researchers can use ddU and its derivatives to probe the active site geometries of nucleoside kinases, thymidine kinase, and various DNA polymerases, correlating specific structural features (e.g., sugar conformation, base modifications) with enzyme recognition and catalytic efficiency.

Selective Inhibition of HIV Reverse Transcriptase in Cell-Free Enzymatic Assays

The active metabolite, ddUTP, is a potent (Ki = 0.05 µM) and highly selective inhibitor of HIV-1 reverse transcriptase, while showing no activity against mammalian DNA polymerase alpha [6]. This makes ddUTP an essential reagent for in vitro studies of HIV reverse transcriptase mechanism, inhibition kinetics, and for screening for resistance mutations that may affect nucleotide analog binding. Its selectivity allows for specific interrogation of the viral enzyme without confounding host polymerase inhibition.

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